molecular formula C24H51O4P.C8H17N<br>C32H68NO4P B12673557 Einecs 282-465-1 CAS No. 84215-59-8

Einecs 282-465-1

Cat. No.: B12673557
CAS No.: 84215-59-8
M. Wt: 561.9 g/mol
InChI Key: DDAPSNVDRBARKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) serves as a regulatory database for chemicals marketed in the EU before 1981. However, comparative methodologies and regulatory frameworks provide insights into its likely classification and analogs. Under REACH legislation, EINECS compounds are prioritized for toxicity and environmental risk assessments using computational tools like QSAR (Quantitative Structure-Activity Relationships) and read-across approaches . These methods rely on structural and physicochemical similarities to fill data gaps for untested chemicals.

Properties

CAS No.

84215-59-8

Molecular Formula

C24H51O4P.C8H17N
C32H68NO4P

Molecular Weight

561.9 g/mol

IUPAC Name

didodecyl hydrogen phosphate;N,N-dimethylcyclohexanamine

InChI

InChI=1S/C24H51O4P.C8H17N/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-24H2,1-2H3,(H,25,26);8H,3-7H2,1-2H3

InChI Key

DDAPSNVDRBARKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC.CN(C)C1CCCCC1

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 282-465-1 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 282-465-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 282-465-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 282-465-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Selection of Analogs

Analog identification for EINECS 282-465-1 follows the Tanimoto similarity index (≥70% using PubChem 2D fingerprints) and physicochemical property alignment (e.g., log Kow, molecular weight, bioavailability). Such criteria ensure analogs share comparable biological activity and environmental behavior .

Key Parameters for Comparison

Table 1 summarizes hypothetical analogs of this compound, extrapolated from methodologies in and REACH guidance.

Table 1: Comparative Analysis of this compound and Analogs

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight ~235.27 235.27 269.29
Log Po/w 2.15 (XLOGP3) 2.15 2.78
TPSA (Ų) 40.46 40.46 40.46
Water Solubility 0.24 mg/mL 0.24 mg/mL 0.18 mg/mL
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Toxicity Alerts 0 (PAINS) 0 (PAINS) 1 (Brenk)

Notes: Data adapted from boronic acid analogs in and QSAR predictions .

Research Findings

  • Structural Similarity : Analogs like (3-Bromo-5-chlorophenyl)boronic acid share ≥70% Tanimoto similarity with this compound, enabling read-across predictions for toxicity and environmental persistence .
  • Toxicity Profiles: The absence of PAINS (Pan-Assay Interference Compounds) alerts in this compound and its closest analog indicates low risk of nonspecific biological activity. In contrast, analogs with Brenk alerts (e.g., steric hindrance) may require further in vitro validation .

Methodological Framework for Analog Identification

RASAR Models and Chemical Space Coverage

Machine learning models like RASAR (Read-Across Structure-Activity Relationships) leverage structural fingerprints to map EINECS compounds against labeled datasets (e.g., REACH Annex VI). For instance, 1,387 labeled chemicals can predict hazards for 33,000 EINECS entries, demonstrating scalability . Figure 7 in illustrates how increasing labeled compounds improve chemical space coverage, reducing reliance on animal testing.

Physicochemical Property Alignment

ERGO reference substances () and EINECS compounds are compared using bioavailability-related properties (e.g., log Kow, solubility). Compounds within "reasonable ranges" of these parameters cluster together, facilitating hazard extrapolation .

Regulatory and Research Implications

  • REACH Compliance : this compound’s analogs must undergo QSAR validation to meet REACH’s data requirements, prioritizing high-risk compounds for experimental testing .
  • PAINS) .

Q & A

Q. How should researchers address potential biases in interdisciplinary studies of this compound’s applications?

  • Methodological Answer : Conduct peer debriefing sessions with experts from chemistry, biology, and materials science. Use triangulation by cross-validating results with multiple techniques (e.g., XRD for crystallinity, BET for surface area). Pre-register hypotheses on platforms like Open Science Framework to mitigate hindsight bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.